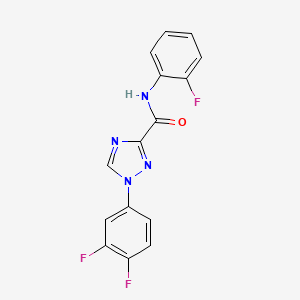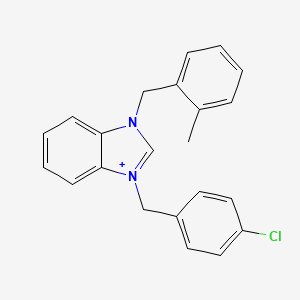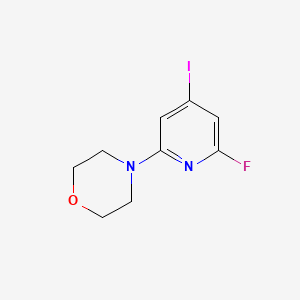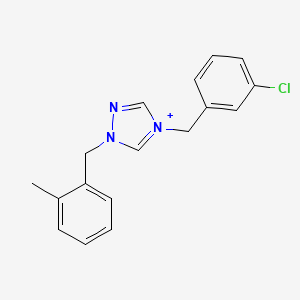
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
相似化合物的比较
Similar Compounds
- 1-(3,4-difluorophenyl)-2-(2-fluorophenyl)ethan-1-amine
- (3,4-difluorophenyl)(2-fluorophenyl)methanamine
- 1-(3,4-Difluorophenyl)prop-2-yn-1-ol
Uniqueness
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure and the presence of multiple fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H9F3N4O |
|---|---|
分子量 |
318.25 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H9F3N4O/c16-10-6-5-9(7-12(10)18)22-8-19-14(21-22)15(23)20-13-4-2-1-3-11(13)17/h1-8H,(H,20,23) |
InChI 键 |
ZUEHGUGGIKELJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)

![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)


![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)

